Product packaging for 6-Bromo-3-ethyl-1-methylindazole(Cat. No.:CAS No. 215815-09-1)

6-Bromo-3-ethyl-1-methylindazole

Cat. No.: B1283661
CAS No.: 215815-09-1
M. Wt: 239.11 g/mol
InChI Key: YEMQBIFFMIZONT-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of the Indazole Scaffold in Drug Discovery

The indazole ring system, while not commonly found in nature, has a rich history in synthetic medicinal chemistry. nih.gov Its unique structural and electronic properties make it a versatile scaffold for interacting with a wide array of biological targets. nih.gov The pioneering work on indazole-containing compounds has led to the development of drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. pnrjournal.comnih.gov

In contemporary drug discovery, the indazole moiety is a key component of several FDA-approved drugs. For instance, Benzydamine has been used for its anti-inflammatory and analgesic properties. More recently, a number of indazole-based kinase inhibitors have been developed for cancer therapy, such as Pazopanib and Entrectinib. nih.gov The ability of the indazole scaffold to be readily functionalized at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for the design of new drugs. nih.govresearchgate.net The continued exploration of indazole derivatives highlights its enduring importance in the quest for novel therapeutics. pnrjournal.com

Contextualization of 6-Bromo-3-ethyl-1-methylindazole within Substituted Indazole Derivatives

While specific research on this compound is not extensively published, its structural features place it within a class of compounds that have been investigated for various biological activities. The presence of a halogen, such as bromine, at the 6-position is a common feature in many biologically active indazoles. nih.govresearchgate.net Similarly, substitutions at the 3-position with alkyl groups are known to modulate the activity of indazole derivatives. researchgate.net The N-methylation pattern also plays a crucial role in determining the biological profile of these compounds. researchgate.net

Properties of this compound:

PropertyValue
CAS Number 215815-09-1
Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
Canonical SMILES CCN1N=C(C2=CC(=C(C=C2)Br)C=C1)C

Research Trajectory and Future Perspectives for this compound

Given the limited direct research on this compound, its research trajectory and future perspectives can be extrapolated from studies on closely related analogs.

Detailed Research Findings on Related Compounds:

A number of studies have highlighted the potential of substituted indazoles in various therapeutic areas. For instance, a series of N1-substituted 1H-indazole-3-ethyl carboxylates have shown anti-inflammatory and potential anti-arthritic effects in preclinical models. nih.gov This suggests that the 3-ethyl substitution in this compound could be a starting point for developing anti-inflammatory agents.

Furthermore, various 6-bromo-indazole derivatives have been synthesized and evaluated for their potential as anticancer agents. researchgate.net The bromine atom can influence the compound's ability to interact with biological targets and can also serve as a handle for further chemical modifications. Research into other 6-bromo-1H-indazole derivatives has explored their antimicrobial activities. google.com

A patent for a broad class of indazole derivatives as modulators of the cannabinoid 1 (CB1) receptor for the treatment of pain and inflammation has been filed, indicating that compounds with the indazole scaffold are of interest in this therapeutic area.

Future Perspectives:

The future research on this compound would likely involve a few key steps. Firstly, the development and optimization of a robust synthetic route are necessary to make the compound readily available for further studies. While a versatile and efficient synthesis of substituted 1H-indazoles has been reported, the specific application to this compound needs to be detailed.

Subsequently, a comprehensive screening of its biological activity against a panel of targets, particularly those where other indazole derivatives have shown promise, would be a logical next step. This could include assays for anti-inflammatory, anticancer, and antimicrobial activity, as well as for its potential to modulate CNS targets like the CB1 receptor.

Structure-activity relationship (SAR) studies, where the bromo, ethyl, and methyl groups are systematically varied, would provide valuable insights into the key structural features required for any observed biological activity. This could ultimately lead to the discovery of more potent and selective analogs with therapeutic potential. While the current body of public-domain research on this compound is sparse, its structural relationship to a well-established class of pharmacologically active compounds suggests that it is a molecule with untapped potential worthy of future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2 B1283661 6-Bromo-3-ethyl-1-methylindazole CAS No. 215815-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-ethyl-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-3-9-8-5-4-7(11)6-10(8)13(2)12-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMQBIFFMIZONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572790
Record name 6-Bromo-3-ethyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215815-09-1
Record name 6-Bromo-3-ethyl-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215815-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-ethyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Bromo 3 Ethyl 1 Methylindazole

Strategic Approaches for Indazole Core Construction Relevant to 6-Bromo-3-ethyl-1-methylindazole

Strategic Approaches for Indazole Core Construction Relevant to this compound

The formation of the indazole nucleus is a critical first step. Various synthetic strategies can be employed, each with its own advantages and limitations.

Intramolecular cyclization is a common and effective method for constructing the indazole ring. rsc.orgacs.org These reactions typically involve the formation of a new nitrogen-nitrogen or carbon-nitrogen bond within a suitably substituted aromatic precursor.

One such approach involves the cyclization of arylhydrazones. acs.org For instance, the reaction of an o-halobenzaldehyde with methylhydrazine would form a hydrazone, which can then undergo an intramolecular Ullmann-type reaction to yield the 1-methylindazole (B79620) core. thieme-connect.com The presence of different substituents on the aromatic ring can influence the reaction conditions and outcomes.

Another strategy is the intramolecular cyclization of picrylhydrazones, which has been systematically studied to form indazole derivatives. rsc.org Additionally, intramolecular electrochemical cyclization presents a sustainable, metal-free method for constructing 1H-indazoles through C(sp2)-H amination. researchgate.net

A silver(I)-mediated intramolecular oxidative C–H amination has also been developed for the synthesis of 1H-indazoles. This method is particularly useful for creating 3-substituted indazoles. acs.org

Table 1: Examples of Intramolecular Cyclization Reactions for Indazole Synthesis
Precursor TypeReaction ConditionsKey TransformationReference
ArylhydrazonesCopper-catalyzed Ullmann-type reactionIntramolecular C-N bond formation thieme-connect.com
PicrylhydrazonesSystematic study of cyclizationFormation of indazole derivatives rsc.org
ArylhydrazonesSilver(I)-mediated oxidative C-H aminationFormation of 1H-indazoles acs.org
Aniline derivativesIntramolecular electrochemical C(sp2)-H aminationMetal-free construction of 1H-indazoles researchgate.net

Transition-metal catalysis has emerged as a powerful tool for the synthesis of functionalized indazoles. nih.gov These methods often involve C-H activation and amination, providing efficient routes to the indazole core. acs.org

Palladium-catalyzed C-H amination is a notable example. In this approach, a C-H bond on an aromatic ring is directly converted into a C-N bond, leading to the formation of the indazole ring. For instance, the intramolecular C-H amination of N-(2-phenyl)ethyltriflamides can be catalyzed by palladium to form indoline (B122111) scaffolds. acs.org

Rhodium catalysts have also been employed in the synthesis of indazole derivatives through intermolecular C-H amination and N-N bond formation. nih.gov Furthermore, copper-catalyzed C3 amination of 2H-indazoles has been developed for the synthesis of indazole-containing indazol-3(2H)-ones. nih.gov

Table 2: Transition-Metal Catalyzed Reactions for Indazole Synthesis
CatalystReaction TypeKey TransformationReference
PalladiumIntramolecular C-H AminationFormation of indoline scaffolds from N-(2-phenyl)ethyltriflamides acs.org
RhodiumIntermolecular C-H Amination/N-N Bond FormationSynthesis of indazole derivatives nih.gov
CopperC3 Amination of 2H-indazolesSynthesis of indazole-containing indazol-3(2H)-ones nih.gov

Aryne-mediated annulation offers another versatile route to the indazole skeleton. organic-chemistry.org This method involves the in-situ generation of a highly reactive aryne intermediate, which then undergoes a cycloaddition reaction with a suitable partner to form the indazole ring.

A [3+2] annulation approach between arynes and hydrazones is a well-established method for constructing the 1H-indazole skeleton. nih.govorganic-chemistry.org Depending on the reaction conditions and the type of hydrazone used (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), a variety of substituted indazoles can be obtained. nih.govorganic-chemistry.org This approach is valued for its mild reaction conditions and ability to accommodate various functional groups. organic-chemistry.org

Furthermore, a one-pot reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates provides a direct route to 1-alkylindazoles via aryne annulation. nih.gov

Regioselective Functionalization for this compound Synthesis

Once the indazole core is established, the next crucial step is the regioselective introduction of the bromo and ethyl groups at the C6 and C3 positions, respectively.

The introduction of a bromine atom at the C6 position of the indazole ring requires careful control of the reaction conditions to achieve the desired regioselectivity. Direct bromination of the indazole ring can sometimes lead to a mixture of products.

However, metal-free regioselective halogenation of 2H-indazoles has been developed, allowing for the synthesis of mono- and poly-halogenated products by adjusting the reaction conditions. nih.govsemanticscholar.org For instance, N-bromosuccinimide (NBS) is a common reagent for the regioselective introduction of a bromine atom. chim.itrsc.org In a specific example, the C7 bromination of a 4-substituted 1H-indazole was achieved using NBS in DMF at 80 °C. rsc.org While this example targets the C7 position, it highlights the potential for regioselective bromination on the indazole ring. The specific conditions for C6 bromination would depend on the existing substituents on the indazole precursor.

The introduction of an ethyl group at the C3 position of the indazole nucleus is a key step in the synthesis of the target compound. organic-chemistry.org Various methods can be employed for C3-functionalization.

One approach involves the use of organometallic reagents. For example, a regioselective C3-zincation of an N1-protected indazole followed by a Negishi coupling could be used to introduce the ethyl group. chim.it

Another strategy is the C3-allylation of 1H-N-(benzoyloxy)indazoles using copper hydride catalysis, which can produce C3-allyl 1H-indazoles. acs.org While this introduces an allyl group, subsequent reduction could potentially yield the desired ethyl group.

N-Alkylation Methods for Methyl Group Attachment at N1 Position

The attachment of a methyl group at the N1 position of the indazole ring is a critical step in the synthesis of this compound. The regioselectivity of N-alkylation is a significant challenge because the indazole anion is a mesomeric system, leading to potential alkylation at either the N1 or N2 position. nih.gov The outcome of the reaction is highly dependent on factors such as the substrate's electronic properties, the choice of solvent and base, and the nature of the alkylating agent. nih.govd-nb.info

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov Strategies to achieve regioselective N1-alkylation often exploit this thermodynamic preference. nih.govd-nb.info One common approach involves the reaction of the pre-formed indazole, such as 6-bromo-3-ethyl-1H-indazole, with a methylating agent in the presence of a base.

Initial studies on various C-3 substituted indazoles revealed that using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with an alkyl bromide is a promising system for achieving high N1 selectivity. d-nb.inforesearchgate.net For certain C-3 substituted indazoles, this method can lead to over 99% N1 regioselectivity. d-nb.inforesearchgate.net The choice of base and solvent significantly influences the N1:N2 ratio. For instance, while NaH in THF favors N1 alkylation, conditions for Mitsunobu reactions have been shown to have a strong preference for the N2 position. nih.govd-nb.info

Table 1: Effect of Reaction Conditions on Indazole N-Alkylation Regioselectivity
SubstrateConditions (Base, Solvent)Alkylating AgentMajor ProductReference
C-3 Substituted IndazolesNaH, THFAlkyl BromideN1-alkylated (>99% selectivity for some substrates) d-nb.inforesearchgate.net
Indazole Methyl EsterMitsunobu (DEAD, PPh3)n-PentanolN2-alkylated (N1:N2 ratio = 1:2.5) nih.govd-nb.info
Methyl 5-bromo-1H-indazole-3-carboxylateVariousMethylating AgentMixture of N1 and N2 isomers researchgate.net

Advanced Synthetic Protocols for this compound and Its Derivatives

Direct N-methylation of a 6-bromo-3-ethyl-1H-indazole precursor is a primary route to the target compound. Achieving high selectivity for the N1 position is paramount. Research has shown that thermodynamic control is key to favoring the N1 isomer. nih.govrsc.org A highly selective and practical methodology involves a reductive amination approach. This procedure is noted for its high selectivity for N1-alkylation, with no detectable N2-alkyl products upon completion. nih.gov

The electronic and steric properties of substituents on the indazole ring play a crucial role in directing methylation. nih.govresearchgate.net For example, electron-withdrawing groups at the C7 position, such as nitro or methyl carboxylate, have been shown to confer excellent N2 regioselectivity under certain conditions. nih.govresearchgate.net Conversely, a 7-bromoindazole was successfully functionalized at the N1 position, suggesting that steric effects might also be significant. nih.gov Optimization studies often involve screening various bases, solvents, and methylating agents (e.g., methyl iodide, dimethyl sulfate) to maximize the yield of the desired N1-methylated product.

The bromine atom at the C6 position and potentially other positions of the indazole ring, such as C7, serves as a versatile handle for introducing new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. nih.govtcichemicals.comwikipedia.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly powerful method for this purpose. nih.govtcichemicals.comresearchgate.net

This reaction is typically catalyzed by a palladium complex and allows for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of a wide array of aryl- or heteroaryl-substituted indazole derivatives. nih.gov For instance, a 7-bromo-1H-indazole can be coupled with various aryl boronic acids to yield C7-arylated products in moderate to excellent yields. nih.gov The optimization of Suzuki-Miyaura reactions on bromoindazoles involves screening different palladium catalysts, ligands, bases, and solvents. nih.govheteroletters.org Microwave-assisted protocols have also been developed to accelerate these transformations. researchgate.net

While the bromine at C6 in this compound is a prime site for such couplings, functionalization at other positions can also be achieved. For example, a direct and regioselective bromination at the C7 position of 4-substituted-1H-indazoles has been developed, followed by a Suzuki-Miyaura coupling to introduce aryl groups at C7. nih.govresearchgate.netrsc.org This highlights the possibility of further derivatizing the indazole core. The stability of other functional groups on the molecule under the coupling conditions is an important consideration. heteroletters.org

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of Bromoindazoles
SubstrateCoupling PartnerCatalyst System (Catalyst, Ligand)BaseSolventYieldReference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(OAc)₂K₂CO₃Dioxane/H₂OGood nih.gov
3-BromoindazolesArylboronic acidsPd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O (MW)Good to Excellent researchgate.net
6-chloroindolePhenyl boronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O97% nih.gov
6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-onePhenyl boronic acidPd₂(dba)₃, DavePhosNaOtBu1,4-Dioxane78% heteroletters.org

In the multistep synthesis of complex indazole derivatives, protecting groups are often essential to mask reactive functionalities and prevent unwanted side reactions. utdallas.edu The N-H group of the indazole ring is nucleophilic and can interfere with various reactions. A common strategy is to protect the indazole nitrogen, perform the desired chemical transformations on other parts of the molecule, and then remove the protecting group. utdallas.edu

A frequently used protecting group for the indazole nitrogen is the tert-butyloxycarbonyl (Boc) group. For example, a 6-bromo-3-methyl-1H-indazole can be reacted with tert-butyl chloroformate or di-tert-butyl dicarbonate (B1257347) in the presence of a base to form tert-butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate. evitachem.com This protected intermediate can then be used in subsequent reactions, such as cross-coupling, where the free N-H might otherwise cause complications. evitachem.com The amide-like nature of the protected nitrogen reduces its reactivity and can also influence the regioselectivity of subsequent substitutions due to steric hindrance. utdallas.edu The Boc group is typically stable under many reaction conditions but can be readily removed at the end of the synthesis, often with acid. The use and selection of appropriate protecting groups are critical for achieving the desired final product in a complex synthesis. google.com

Reaction Mechanisms and Kinetics in this compound Synthesis

The regioselectivity of the N-methylation of the 6-bromo-3-ethyl-1H-indazole precursor is governed by a balance between kinetic and thermodynamic control. nih.gov The indazolide anion has two nucleophilic nitrogen atoms, and alkylation can occur at either N1 or N2. The N1-alkylated product is generally the more thermodynamically stable isomer. nih.gov Synthetic methods that allow for equilibration, for instance, by using specific solvent and base combinations, can favor the formation of the N1-methylated indazole. nih.govd-nb.info Mechanistic studies suggest that high selectivity for N1-alkylation can be attributed to thermodynamic control. nih.govrsc.org

Yield Optimization and Scalability Considerations for this compound Production

Optimizing the yield and ensuring the scalability of the synthesis are critical for the practical production of this compound. A key focus is the N1-methylation step, where achieving high regioselectivity directly translates to higher yields and simplifies purification. Methodologies developed through high-throughput experimentation have led to highly selective and practical N1-alkylation procedures that are robust and broad in scope. nih.govrsc.org

Structure Activity Relationship Sar and Molecular Interactions of 6 Bromo 3 Ethyl 1 Methylindazole

Comprehensive Analysis of the Bromine Atom at Position 6 in Indazole SAR

The bromine atom at the C6 position of the indazole ring is a critical determinant of the molecule's biological profile. Its influence stems from a combination of steric, electronic, and lipophilic effects. The presence of bromine at this position can significantly affect the compound's lipophilicity and electronic properties, which may enhance its ability to penetrate cell membranes and interact with biological targets. researchgate.net

The C6 position on the indazole ring is part of the fused benzene (B151609) ring, and substitution here directly modulates the electron density of the aromatic system. Bromine, being an electronegative and polarizable halogen, acts as a weak deactivator via the inductive effect while also being an ortho-, para-director through resonance. This electronic perturbation can influence pKa, hydrogen bonding capability of the indazole nitrogen atoms, and potential π-π stacking interactions with protein residues. Furthermore, the bromine atom is capable of forming halogen bonds, a type of non-covalent interaction with Lewis bases (like carbonyl oxygens or nitrogen atoms in protein backbones), which can contribute to binding affinity and selectivity.

In related compounds, the position of the bromine atom has been shown to be crucial. For instance, comparing a bromine at C6 versus C7 reveals altered steric and electronic profiles that impact regioselectivity in chemical reactions and, by extension, biological interactions. The size and lipophilicity of the bromine atom at C6 can promote favorable interactions within hydrophobic pockets of a target protein, displacing water molecules and contributing positively to the binding entropy.

Evaluation of the Ethyl Group at Position 3 on Binding Affinity and Selectivity

The substituent at the C3 position of the indazole ring often plays a pivotal role in defining the compound's potency and selectivity by directly interacting with the binding site of a target protein. In 6-Bromo-3-ethyl-1-methylindazole, the 3-ethyl group provides a small, lipophilic moiety that can fit into specific hydrophobic pockets.

The size, shape, and conformation of this alkyl group are critical. An ethyl group offers a balance between providing sufficient van der Waals contacts to anchor the molecule in a hydrophobic sub-pocket without introducing the steric hindrance that a larger group might cause. In the development of other indazole-based compounds, it has been observed that modifying the length of an alkyl chain can significantly impact biological activity. For example, in one series of indazole derivatives, transforming a vinyl linker to an ethyl group led to a reduction in potency, suggesting that the specific nature of the C3-substituent is finely tuned to the target topology. nih.gov

Investigation of the N1-Methyl Group's Contribution to Molecular Recognition

The methylation of the indazole nitrogen is a key structural modification that has profound implications for the molecule's properties. Indazoles can exist as two tautomers, 1H and 2H, with the 1H form generally being more thermodynamically stable. nih.gov Alkylation fixes the molecule in one form; in this case, the N1-methyl group defines it as a 1H-indazole derivative.

This methylation has several important consequences:

Metabolic Stability : It blocks a site of potential metabolism. Unmethylated N-H groups can be targets for phase I and phase II metabolic enzymes. Methylation at the N1 position can therefore improve the metabolic stability and pharmacokinetic profile of the compound.

Elimination of Hydrogen Bond Donor : The N-H group of an unmethylated indazole can act as a hydrogen bond donor. By replacing the hydrogen with a methyl group, this hydrogen-bonding capability is removed. This can be critical for selectivity, preventing undesired interactions or forcing a different binding orientation within the target site.

Enhanced Stacking Interactions : The introduction of a methyl group can lead to quaternization of the nitrogen, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). This electronic change can promote and strengthen π-π stacking interactions between the electron-deficient indazole ring and electron-rich aromatic side chains of amino acids like tyrosine, tryptophan, or phenylalanine in a protein binding site. nih.gov This enhanced stacking is a dominant factor in the molecular recognition of some methylated nucleobases. nih.gov

The regioselectivity of N-alkylation is a significant challenge in synthesis, with N1-alkylated products often being the thermodynamically controlled product, while N2-alkylation is favored under kinetic control. researchgate.net The choice of the N1 isomer over the N2 isomer fundamentally alters the vector and geometry of the substituents, leading to distinct biological activities.

Comparative SAR with Closely Related Indazole Analogues

To fully appreciate the SAR of this compound, it is instructive to compare it with closely related analogues, varying the position of substituents, the nature of the halogen, and the identity of the alkyl chain.

Positional Isomer Effects on Biological Profile

The specific placement of substituents on the indazole scaffold dramatically influences the biological profile. Moving a functional group, even to an adjacent position, can alter the molecule's shape, electronic distribution, and the orientation of its interaction vectors.

Bromo Position : Shifting the bromine from C6 to other positions, such as C4, C5, or C7, would create distinct isomers with different properties. For example, a 7-bromo substituent introduces greater steric hindrance near the N1 position, which can affect N-alkylation reactions and interactions with a target protein. nih.govresearchgate.net The non-reactivity of 7-nitro-1H-indazole in certain reactions, compared to its 4-, 5-, and 6-nitro isomers, highlights the unique steric and electronic environment of the C7 position. acs.org

Ethyl Position : While the 3-position is a common point of substitution, moving the ethyl group to another position, such as C5, would fundamentally change its role from a binding site interactor to a modulator of the core's electronic properties and solubility.

The table below illustrates the importance of substituent positioning on the indazole ring based on findings from related compounds.

Compound/Isomer Position of Key Group Observed/Inferred Effect Reference
6-Bromo-indazole AnalogueBromine at C6Affects electronic profile and lipophilicity. researchgate.net
7-Bromo-indazole AnalogueBromine at C7Alters steric and electronic profile compared to C6; influences reactivity. nih.gov
7-Nitro-1H-indazoleNitro at C7Non-reactive in certain reactions where other isomers (4-, 5-, 6-nitro) are reactive. acs.org
Indazole AnalogueAmino at para-positionPotent activity observed in a specific series. nih.gov
Indazole AnalogueAmino at meta-positionDid not improve potency compared to the para-substituted analogue. nih.gov

Halogen-Specific Effects (Br vs. F vs. I) on Indazole Bioactivity

Replacing the bromine atom at C6 with other halogens like fluorine, chlorine, or iodine would significantly alter the compound's properties. Each halogen possesses a unique combination of size, electronegativity, lipophilicity, and ability to form halogen bonds.

Fluorine (F) : Smallest of the halogens, highly electronegative. It can form strong hydrogen bonds and often improves metabolic stability, but its ability to form halogen bonds is weak.

Chlorine (Cl) : More lipophilic and larger than fluorine. It is a better halogen bond donor than fluorine. In some related heterocyclic series, chloro-derivatives have shown potent activity. researchgate.net

Bromine (Br) : Offers a good balance of size, lipophilicity, and polarizability, making it an effective halogen bond donor. The C-Br bond is weaker than the C-Cl bond. rsc.org

Iodine (I) : The largest, most polarizable, and least electronegative of these halogens. It is the strongest halogen bond donor but is also more metabolically labile due to the weaker C-I bond. rsc.org

Theoretical studies on halogen exchange reactions show that the strength of the carbon-halogen bond follows the trend C-Cl > C-Br > C-I. rsc.org This directly impacts the metabolic stability of the compound. The choice of halogen is therefore a critical optimization parameter in drug design.

Halogen (X) at C6 van der Waals Radius (Å) Electronegativity (Pauling) C-X Bond Strength (kJ/mol) Key Features & Potential Impact on Bioactivity
Fluorine (F)1.473.98~485Small size, high electronegativity; can increase metabolic stability, weak halogen bonds.
Chlorine (Cl)1.753.16~340Intermediate size and electronegativity; moderate halogen bonds.
Bromine (Br)1.852.96~285Large, polarizable; strong halogen bonds, often optimal for affinity.
Iodine (I)1.982.66~210Very large, highly polarizable; strongest halogen bonds but may have metabolic liability.

Alkyl Chain Modifications and Their Pharmacological Impact

The ethyl group at C3 is a key point for modification to probe the topology of the target's binding site. Altering the length, branching, or cyclization of this alkyl chain can fine-tune the compound's pharmacological profile.

Chain Length : Changing the ethyl group to a methyl group would reduce lipophilicity and the extent of van der Waals interactions. Conversely, extending it to a propyl or butyl chain would increase lipophilicity, which could enhance binding in a large hydrophobic pocket but might also increase non-specific binding or decrease solubility.

Branching : Introducing branching, for example, by using an isopropyl group instead of a propyl group, adds steric bulk. This can improve selectivity if the binding pocket has a complementary shape but will decrease affinity if it causes a steric clash.

Cyclization : Incorporating a cyclopropyl (B3062369) or cyclobutyl group can lock the conformation of the substituent, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity.

These modifications allow for a systematic exploration of the binding site's dimensions and chemical nature, a fundamental strategy in lead optimization.

Alkyl Group at C3 Relative Size Lipophilicity (logP contribution) Potential Pharmacological Impact
MethylSmallLowProbes for small pockets; may have lower affinity than ethyl if pocket is larger.
Ethyl Medium Moderate Baseline; balances affinity and specificity in a moderately sized pocket.
n-PropylMedium-LargeHighIncreased van der Waals contacts; may improve affinity in a larger, linear pocket.
IsopropylBulkyHighTests for steric tolerance; may enhance selectivity or cause steric clash.
CyclopropylSmall, RigidModerateConformationally constrained; can improve binding by reducing entropic penalty.

Stereochemical Aspects of Substituted Indazoles and Their Activity

The introduction of chiral centers or elements of axial chirality into indazole derivatives can lead to stereoisomers (enantiomers or diastereomers) that may exhibit markedly different pharmacological and pharmacokinetic properties. Chirality in substituted indazoles can arise from a stereogenic center in a substituent attached to the indazole core or from restricted rotation around a single bond, leading to atropisomerism. researchgate.net

The differential activity of stereoisomers is a well-established principle in medicinal chemistry. For many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This is because biological targets such as enzymes and receptors are chiral and will interact differently with the different stereoisomers of a drug molecule. hilarispublisher.com

While detailed research on the specific stereoisomers of this compound is not prominent, studies on other chiral indazole derivatives illustrate the importance of stereochemistry in this class of compounds. For instance, the development of methods for the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center highlights the significance of accessing stereochemically pure indazole derivatives for biological evaluation. pnrjournal.com The ability to synthesize specific stereoisomers is a crucial step in understanding their differential effects.

In a broader context of heterocyclic drugs, the antifungal agent itraconazole, which contains an azole ring system, demonstrates the profound impact of stereochemistry. Itraconazole has three chiral centers, resulting in eight possible stereoisomers. Studies have shown that these stereoisomers possess different antifungal and antiangiogenic activities, underscoring that stereochemistry is a critical determinant of the biological activity profile. researchgate.net

The potential for atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is also an important consideration in drug design and is becoming increasingly recognized in modern drug discovery. researchgate.netnih.gov For a substituted indazole to exhibit atropisomerism, there would need to be bulky substituents on the indazole ring and/or an attached aryl group that restrict free rotation around the connecting bond. This restricted rotation would create stable, non-interconvertible atropisomers that could have distinct biological activities.

The following table provides a hypothetical illustration of how the biological activity of enantiomers of a chiral substituted indazole might differ.

EnantiomerTarget Binding Affinity (IC₅₀)Biological Activity
(R)-Enantiomer10 nMHigh
(S)-Enantiomer500 nMLow
This table is a hypothetical representation to illustrate the potential differences in activity between enantiomers and is not based on experimental data for this compound.

The evaluation of the individual stereoisomers of a chiral drug candidate is a critical aspect of modern drug development. Techniques such as chiral high-performance liquid chromatography (HPLC) are employed to separate and purify enantiomers, allowing for their individual pharmacological assessment. mdpi.com Such studies are essential to identify the eutomer (the more active stereoisomer) and to develop single-enantiomer drugs with improved therapeutic indices.

Molecular Mechanisms of Action and Biological Target Elucidation for 6 Bromo 3 Ethyl 1 Methylindazole

Characterization of Specific Protein and Enzyme Targets

The biological activity of 6-Bromo-3-ethyl-1-methylindazole and its analogs is defined by their interaction with specific protein and enzyme targets. These interactions, ranging from enzyme inhibition to receptor modulation, form the basis of their pharmacological effects.

Bromo-indazole derivatives have demonstrated significant inhibitory activity against a variety of enzymes.

Kinase Inhibition: Kinases are enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of therapeutic drugs. ed.ac.ukacs.org Certain indazole derivatives have shown potent inhibitory effects on several protein kinases. For example, one study found that a bromo-indazole derivative displayed potent inhibitory activities against EGFR, HER2, VEGFR2, and the CDK2 protein kinase enzymes, with IC50 values of 0.279, 0.224, 0.565, and 0.886 µM, respectively. researchgate.net

Haspin Inhibition: Haspin kinase is crucial for chromosome segregation during mitosis, and its inhibition can suppress the growth of various cancer cells. nih.govnih.gov Small molecules like 5-iodotubercidin (5-ITu) have been identified as potent Haspin inhibitors. nih.gov By phosphorylating Histone H3 at threonine 3 (H3T3ph), Haspin facilitates the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres, which is essential for proper chromosome alignment and segregation. nih.gov Inhibition of Haspin leads to the displacement of the CPC from centromeres, weakening the spindle assembly checkpoint and disrupting mitosis. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important strategy for managing type 2 diabetes. nih.govoamjms.eu Numerous studies have highlighted the potent α-glucosidase inhibitory activity of bromo-indazole derivatives. researchgate.netnih.gov For instance, a series of 7-carbo-substituted 5-bromo-3-methylindazoles showed significant α-glucosidase inhibition with IC50 values ranging from 0.42 to 51.51 μM, comparable to the standard drug acarbose. nih.gov Similarly, a 6-bromo-2-phenyl substituted indazole derivative showed strong dual activity against both α-glucosidase (IC50 = 1.08 ± 0.02 μM) and α-amylase (IC50 = 5.33 ± 0.01 μM). researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan and is a key target in cancer immunotherapy for its role in mediating immune suppression. nih.govnih.gov While direct studies on this compound are lacking, various azole-based compounds, which share structural similarities, have been developed as IDO1 inhibitors. acs.org These small molecules typically function by binding to the heme iron within the enzyme's active site, thereby blocking its catalytic activity. nih.govacs.org

Histone Deacetylase 6 (HDAC6) Inhibition: HDAC6 is a unique cytoplasmic enzyme that deacetylates non-histone proteins like α-tubulin and is a target for cancer therapy. nih.govnih.govresearchgate.net The development of selective HDAC6 inhibitors is an active area of research. nih.govunica.it Though direct inhibition by the subject compound has not been reported, the broader class of heterocyclic compounds is being explored for HDAC6 inhibition. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Bromo-Indazole Derivatives
Compound ClassTarget EnzymeIC50 Value (µM)Reference
Bromo-indazole derivativeEGFR0.279 researchgate.net
Bromo-indazole derivativeHER20.224 researchgate.net
Bromo-indazole derivativeVEGFR20.565 researchgate.net
Bromo-indazole derivativeCDK20.886 researchgate.net
6-bromo-2-phenyl substituted indazoleα-Glucosidase1.08 researchgate.net
5-bromo-3-methyl-7-phenyl-1H-indazoleα-Glucosidase0.50 - 51.51 nih.gov

GPR88: G protein-coupled receptor 88 (GPR88) is an orphan receptor primarily expressed in the striatum region of the brain. nih.gov It is implicated in various central nervous system disorders, making it a novel drug target. nih.gov The development of ligands for GPR88 is an ongoing effort, and while specific data on this compound is not available, the indazole scaffold represents a potential starting point for designing GPR88 modulators.

5-HT1A Receptor: The 5-hydroxytryptamine 1A (5-HT1A) receptor is a subtype of serotonin receptor involved in the modulation of emotion and behavior, making it a key target for antidepressant and anxiolytic drugs. nih.gov Both agonists and antagonists have been developed for this receptor. nih.govnih.gov For example, 6-bromotryptamine derivatives have been explored as potential 5-HT2A receptor antagonists. mdpi.com Given the structural similarities between tryptamines and indazoles, it is plausible that indazole derivatives could also interact with serotonin receptors, though specific binding dynamics for this compound have yet to be elucidated.

Impact on Cellular Signaling Pathways

By interacting with key enzymes and receptors, bromo-indazole compounds can modulate critical cellular signaling pathways involved in cell proliferation, survival, and host-pathogen interactions.

The ability of certain bromo-indazole derivatives to inhibit cyclin-dependent kinases (CDKs), such as CDK2, directly implicates them in the regulation of the cell cycle. researchgate.net Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Furthermore, several studies have demonstrated the pro-apoptotic activity of related heterocyclic compounds. mdpi.comnih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. For instance, treatment of MCF-7 breast cancer cells with a related thiophene derivative led to a significant increase in both early and late apoptotic cell populations. nih.gov This was accompanied by an arrest of the cell cycle in the G2/M and S phases. nih.gov The induction of apoptosis by inhibiting key survival kinases is a common mechanism for anti-cancer agents. mdpi.com

Table 2: Antiproliferative Activity of a Bromo-Indazole Derivative (Compound 6b)
Cell LineCancer TypeIC50 Value (µM)Reference
HepG2Hepatocellular Carcinoma6.83 researchgate.net
MCF-7Breast Cancer3.64 researchgate.net
MDA-MB-231Breast Cancer2.14 researchgate.net
HeLaCervical Cancer5.18 researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key kinase that mediates this process. The demonstrated ability of a bromo-indazole derivative to inhibit VEGFR2 with an IC50 value of 0.565 µM suggests a potential anti-angiogenic mechanism. researchgate.net By blocking VEGFR2 signaling, such compounds can disrupt the formation of new blood vessels, thereby starving tumors of the nutrients and oxygen required for their growth.

Several bromo-indazole derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.netbanglajol.info These compounds have shown activity against various bacterial and fungal strains. researchgate.net One potential mechanism for this antimicrobial action is the inhibition of essential bacterial enzymes. For example, 6-bromoindazole-based compounds have been developed as inhibitors of bacterial cystathionine-γ-lyase, an enzyme involved in protecting bacteria from oxidative stress. nih.gov Inhibition of this enzyme can enhance the efficacy of antibiotics. nih.gov Another critical target in bacteria is the cell wall, a structure essential for bacterial survival. researchgate.netnih.gov The biosynthesis of peptidoglycan, the main component of the bacterial cell wall, involves a series of enzymatic steps that can be targeted by inhibitors. nih.gov While direct evidence linking this compound to the inhibition of DNA replication or cell wall synthesis is not yet available, these pathways represent plausible targets for novel indazole-based antimicrobial agents.

Insufficient Data for Detailed Analysis of this compound's Binding Mechanism

Initial research indicates a significant lack of publicly available scientific literature detailing the specific molecular mechanisms of action and biological targets for the chemical compound this compound. Consequently, a detailed analysis of its binding site, including whether its interactions are orthosteric or allosteric, cannot be provided at this time.

Extensive searches of scholarly databases and scientific repositories did not yield any specific studies focused on the elucidation of the biological activity or the direct molecular interactions of this compound. While information regarding the synthesis and general properties of related indazole derivatives exists, this does not extend to the specific binding characteristics of the requested compound.

Preclinical Pharmacological Spectrum and Efficacy Studies of 6 Bromo 3 Ethyl 1 Methylindazole

In Vitro Pharmacological Profiling

Cytotoxicity and Growth Inhibition Assays in Relevant Cancer Cell Lines

No studies reporting the cytotoxic or growth-inhibitory effects of 6-Bromo-3-ethyl-1-methylindazole on human cancer cell lines, including leukemia cells or the NCI-60 panel, were found.

Antimicrobial Efficacy Against Specific Bacterial and Fungal Strains

There is no available data on the antimicrobial or antifungal activity of this compound against any specific microbial strains.

Anti-inflammatory Potency in Cellular Models

Information regarding the anti-inflammatory potential of this compound in cellular models is not present in the reviewed literature.

Antioxidant Activity Assessment in Cell-Based or Biochemical Systems

No research assessing the antioxidant properties of this compound could be located.

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models

Disease Model-Specific Efficacy

There are no published in vivo studies demonstrating the efficacy of this compound in any animal models of disease, including those for tumor regression or antinociception.

Behavioral and Physiological Responses in Relevant Preclinical Models

No publicly available data from preclinical studies detailing the behavioral and physiological responses to this compound could be located.

Preliminary Pharmacokinetic and ADME Profiling

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Specific in vitro ADME data for this compound, including parameters such as permeability, metabolic stability, and transporter interaction, are not available in the public domain.

Plasma Protein Binding and Tissue Distribution Studies in Animal Models

No published studies on the plasma protein binding or tissue distribution of this compound in any animal models were found. Therefore, no data tables on these parameters can be provided.

Computational and Theoretical Chemistry Applications for 6 Bromo 3 Ethyl 1 Methylindazole Research

Ligand-Target Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Bromo-3-ethyl-1-methylindazole, this would typically involve docking the molecule into the active site of a protein target. For instance, various indazole derivatives have been investigated as inhibitors of enzymes such as Hypoxia-inducible factor-1α (HIF-1α), a crucial target in cancer therapy. nih.gov Molecular docking studies on such derivatives have successfully identified key interactions within the active site that are crucial for their inhibitory activity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the target. For example, MD simulations performed on indazole derivatives targeting HIF-1α have shown that the compounds can remain stably bound within the active site, confirming the initial docking predictions. nih.gov These simulations can also reveal subtle conformational changes and the role of water molecules in mediating interactions, which are often missed in static docking studies.

A hypothetical docking study of this compound into a kinase active site, a common target for indazole-based inhibitors, would likely show the indazole core forming hydrogen bonds with backbone residues, while the bromo, ethyl, and methyl substituents would occupy specific sub-pockets, contributing to binding affinity and selectivity.

Table 1: Illustrative Molecular Docking and Molecular Dynamics Data for a Hypothetical Protein Target

ParameterValueDescription
Docking Score (kcal/mol) -8.5Predicted binding affinity of this compound to the hypothetical target.
Key Interacting Residues ASN84, LEU132, VAL140Amino acid residues in the active site predicted to form significant interactions with the ligand.
Interaction Types Hydrogen Bond, Hydrophobic InteractionsThe primary forces stabilizing the ligand-protein complex.
RMSD (Å) during MD 1.2The root-mean-square deviation of the ligand's atomic positions during a 100 ns simulation, indicating stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead structures. The development of a QSAR model for a series of indazole analogues would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to find a correlation with their measured biological activity.

For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been successfully performed to understand the structural requirements for their activity. nih.gov These studies generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity. Such a model, if developed for a series of compounds including this compound, could predict its potential activity and guide the synthesis of more potent analogues. For example, a QSAR model might indicate that a bulky, electronegative group at the 6-position of the indazole ring enhances activity. dergipark.org.tr

Table 2: Hypothetical QSAR Model for a Series of Indazole Derivatives

Statistical ParameterValueDescription
r² (Correlation Coefficient) 0.85A measure of how well the model explains the variance in the observed activity.
q² (Cross-validated r²) 0.72A measure of the model's predictive ability, determined through internal cross-validation.
Key Descriptors LogP, Dipole Moment, Molecular Surface AreaExamples of molecular properties found to be important for the biological activity of the indazole series.

Quantum Chemical Calculations (e.g., DFT, GIAO) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental for understanding the electronic structure, geometry, and reactivity of a molecule. For this compound, DFT calculations can provide optimized molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

DFT studies on various indazole derivatives have been used to elucidate their electronic properties and to correlate these with experimental observations. nih.govrsc.org For example, DFT calculations have been employed to study the electronic structure of novel indazole derivatives synthesized for their potential anti-cancer properties. nih.gov

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, a quantum chemical approach, can be used to predict NMR chemical shifts. This is particularly useful for confirming the structure of newly synthesized compounds like this compound by comparing the calculated NMR spectra with experimental data.

Table 3: Predicted Quantum Chemical Properties of this compound (Illustrative)

PropertyPredicted ValueSignificance
HOMO Energy -6.2 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy -1.5 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 4.7 eVAn indicator of chemical reactivity and kinetic stability.
Dipole Moment 2.8 DProvides insight into the molecule's polarity and intermolecular interactions.

Prediction of Tautomeric Preferences and Conformational Analysis

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the proton is located on the N1 or N2 nitrogen atom, respectively. nih.gov The relative stability of these tautomers can significantly influence the molecule's chemical and biological properties. Computational methods, particularly DFT, are highly effective in predicting the most stable tautomer. For most indazoles, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.gov

Conformational analysis is another critical aspect, especially concerning the ethyl group at the 3-position of this compound. The rotation around the single bonds allows the ethyl group to adopt various conformations. Computational methods can be used to identify the lowest energy (most stable) conformation and the energy barriers between different conformations. This information is crucial for understanding how the molecule might fit into a binding site. Studies on other substituted heterocycles have shown that even subtle changes in conformation can have a significant impact on biological activity. nih.gov

Virtual Screening and De Novo Design Strategies for New Indazole Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Starting with the this compound scaffold, one could perform similarity searches or pharmacophore-based screening to identify commercially available or synthetically accessible analogues with potentially improved properties. A pharmacophore model would define the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for binding to a specific target.

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. By defining a binding site and desired properties, algorithms can generate new molecular structures that are predicted to be active. Using this compound as a starting fragment, de novo design algorithms could suggest modifications to the bromo, ethyl, or methyl groups, or even to the indazole core itself, to enhance binding affinity and selectivity for a given target. These strategies are instrumental in exploring a vast chemical space and prioritizing the synthesis of the most promising new compounds. acs.org

Advanced Analytical Characterization Methods for 6 Bromo 3 Ethyl 1 Methylindazole

Comprehensive Spectroscopic Elucidation

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from multinuclear NMR studies for 6-Bromo-3-ethyl-1-methylindazole are not available in the reviewed scientific literature. This level of detailed spectroscopic data is essential for the unambiguous assignment of the molecular structure.

While the molecular formula of this compound is C₁₀H₁₁BrN₂, its exact mass as determined by HRMS has not been reported in the available literature. This technique would be crucial for confirming the elemental composition of the molecule.

Detailed FTIR spectral data, including specific absorption bands for the functional groups present in this compound, are not documented in the accessible research. This analysis would typically identify characteristic vibrations of the indazole ring system and the bromo, ethyl, and methyl substituents.

X-ray Crystallography for Solid-State Structural Conformation

There are no published X-ray crystallography studies for this compound. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Specific protocols using advanced chromatographic techniques, such as HPLC or GC, for the purity assessment and isolation of this compound have not been detailed in the scientific literature. These methods are fundamental for ensuring the purity of a compound for further analysis or use.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Material Stability

No thermal analysis data, such as from TGA, has been reported for this compound. TGA would provide information on the thermal stability and decomposition profile of the compound.

Q & A

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways. For Suzuki-Miyaura coupling, simulate the energy barrier for oxidative addition of Pd(0) to the C-Br bond. Molecular docking (e.g., with AutoDock Vina) evaluates steric hindrance from the ethyl and methyl groups .

Q. How should researchers resolve contradictions in reported biological data for this compound analogs?

  • Methodological Answer : Cross-validate findings using:
  • Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across cell lines (e.g., compare IC₅₀ values in cancer vs. normal cells) .
  • Off-Target Screening : Use kinome profiling or proteomics to rule out non-specific effects .
  • Meta-Analysis : Compare purity levels (e.g., >98% vs. <95% in conflicting studies) .

Q. What in-vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodological Answer : Prioritize models with metabolic relevance:
  • Rodent Studies : Assess oral bioavailability and brain penetration via LC-MS/MS plasma analysis.
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs .
  • CYP450 Inhibition Assays : Identify metabolic pathways to avoid drug-drug interactions .

Key Data from Literature

Parameter Example Data Source
Bromination Yield29–65% (varies with catalyst and solvent)
¹H-NMR Chemical ShiftsEthyl: δ 1.2–1.4; Methyl: δ 2.5
Purity Standards>98% (via CHN analysis)
Stability (40°C/75% RH)<5% degradation over 4 weeks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.